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Application Notes and Protocols for the Hydration of 5-Hexynenitrile

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Compound of Interest		
Compound Name:	5-Hexynenitrile	
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Introduction

The hydration of alkynes is a fundamental transformation in organic synthesis, providing a direct route to valuable carbonyl compounds. **5-Hexynenitrile**, a bifunctional molecule containing both a terminal alkyne and a nitrile group, serves as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The selective hydration of its alkyne moiety can yield either a methyl ketone or an aldehyde, depending on the catalytic system employed. This document provides detailed application notes and experimental protocols for the regioselective hydration of **5-hexynenitrile**.

The two primary pathways for alkyne hydration are the Markovnikov and anti-Markovnikov additions.[1][2]

- Markovnikov Hydration: This pathway typically yields a methyl ketone from a terminal alkyne.
 The reaction is traditionally catalyzed by mercury(II) salts in aqueous acid.[3][4] Modern
 methods often utilize less toxic catalysts based on gold, platinum, or other transition metals.
 [5][6] The addition of the hydroxyl group occurs at the more substituted carbon of the alkyne.
 [1]
- Anti-Markovnikov Hydration: This pathway yields an aldehyde from a terminal alkyne. The
 most common method is hydroboration-oxidation, which involves the use of a sterically



hindered borane reagent followed by oxidative workup.[7][8] This process directs the hydroxyl group to the less substituted carbon of the alkyne.[9][10]

The initial product in both reactions is an enol, which rapidly tautomerizes to the more stable carbonyl compound.[7][11] The choice of reaction conditions is therefore critical to achieving the desired regiochemical outcome.

Physicochemical Data

A summary of the physical and chemical properties of the reactant and potential products is provided below.

Property	5-Hexynenitrile (Reactant)	6- Oxoheptanenitrile (Markovnikov Product)	6-Oxohexanenitrile (Anti-Markovnikov Product)
CAS Number	14918-21-9[12]	30623-74-6	52509-93-2
Molecular Formula	C ₆ H ₇ N[12]	C7H11NO	C ₆ H ₉ NO
Molar Mass	93.13 g/mol [13]	125.16 g/mol	111.14 g/mol
Boiling Point	115-117 °C[12]	~205-207 °C (Predicted)	~185-187 °C (Predicted)
Density	0.889 g/mL at 25 °C	~0.98 g/mL (Predicted)	~0.96 g/mL (Predicted)
Appearance	Clear colorless to amber liquid[12]	Colorless to pale yellow liquid	Colorless to pale yellow liquid

Protocol 1: Markovnikov Hydration to Synthesize 6-Oxoheptanenitrile

This protocol describes the mercury(II)-catalyzed hydration of **5-hexynenitrile** to yield the corresponding methyl ketone, 6-oxoheptanenitrile. This method follows Markovnikov's rule.[4]

Reaction Scheme



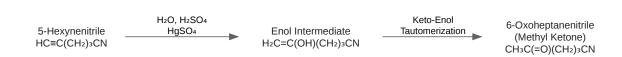


Fig. 1: Markovnikov hydration of 5-hexynenitrile.

Materials and Reagents



Reagent	Formula	Molar Mass (g/mol)	Quantity	Notes
5-Hexynenitrile	C ₆ H ₇ N	93.13	5.0 g (53.7 mmol)	Reactant
Sulfuric Acid (conc.)	H ₂ SO ₄	98.08	2.0 mL	Acid catalyst
Mercury(II) Sulfate	HgSO ₄	296.65	0.5 g	Catalyst
Deionized Water	H₂O	18.02	50 mL	Solvent
Diethyl Ether	(C2H5)2O	74.12	150 mL	Extraction solvent
Saturated NaCl (brine)	NaCl(aq)	-	50 mL	For washing
Anhydrous MgSO ₄	MgSO ₄	120.37	~5 g	Drying agent

Experimental Procedure

- Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add deionized water (50 mL) and concentrated sulfuric acid (2.0 mL). Caution: Add acid to water slowly while cooling the flask in an ice bath.
- Catalyst Addition: To the acidic solution, carefully add mercury(II) sulfate (0.5 g). Stir the
 mixture until the catalyst is dissolved or well-suspended.
- Reactant Addition: Add 5-hexynenitrile (5.0 g) to the flask.
- Reaction: Heat the mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress
 using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is
 typically complete within 4-6 hours.
- Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).



- Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a wash with saturated brine (50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 6-oxoheptanenitrile.

Protocol 2: Anti-Markovnikov Hydration to Synthesize 6-Oxohexanenitrile

This protocol details the hydroboration-oxidation of **5-hexynenitrile** to produce the corresponding aldehyde, 6-oxohexanenitrile, following an anti-Markovnikov addition pattern.[9] [10]

Reaction Scheme





Fig. 2: Anti-Markovnikov hydration of 5-hexynenitrile.

Materials and Reagents



Reagent	Formula	Molar Mass (g/mol)	Quantity	Notes
5-Hexynenitrile	C ₆ H ₇ N	93.13	5.0 g (53.7 mmol)	Reactant
9-BBN (0.5 M in THF)	C8H15B	122.02	110 mL (55 mmol)	Hydroborating agent
Tetrahydrofuran (THF)	C4H8O	72.11	50 mL	Anhydrous solvent
Sodium Hydroxide (3M aq.)	NaOH	40.00	20 mL	Base for oxidation
Hydrogen Peroxide (30% aq.)	H ₂ O ₂	34.01	20 mL	Oxidizing agent
Diethyl Ether	(C2H5)2O	74.12	150 mL	Extraction solvent
Saturated NaCl (brine)	NaCl(aq)	-	50 mL	For washing
Anhydrous MgSO4	MgSO ₄	120.37	~5 g	Drying agent

Experimental Procedure

- Setup: To a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-hexynenitrile (5.0 g) dissolved in anhydrous THF (50 mL). Cool the flask to 0 °C in an ice bath.
- Hydroboration: Add 9-borabicyclo[3.3.1]nonane (9-BBN) solution (110 mL, 0.5 M in THF)
 dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. After
 the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.



- Oxidation: Cool the mixture back to 0 °C. Slowly and carefully add 3M aqueous sodium hydroxide (20 mL), followed by the dropwise addition of 30% hydrogen peroxide (20 mL).
 Caution: This addition is exothermic. Maintain the temperature below 20 °C.
- Reaction: After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 2 hours.
- Workup: Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
 Separate the organic layer. Wash the aqueous layer with diethyl ether (2 x 25 mL).
- Washing: Combine the organic layers and wash with saturated brine (50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
- Purification: Purify the resulting crude aldehyde by column chromatography on silica gel to obtain pure 6-oxohexanenitrile.

Logical & Workflow Diagrams Regioselective Outcome Decision Pathway

The choice of catalyst and reaction conditions directly dictates the regiochemical outcome of the hydration reaction.



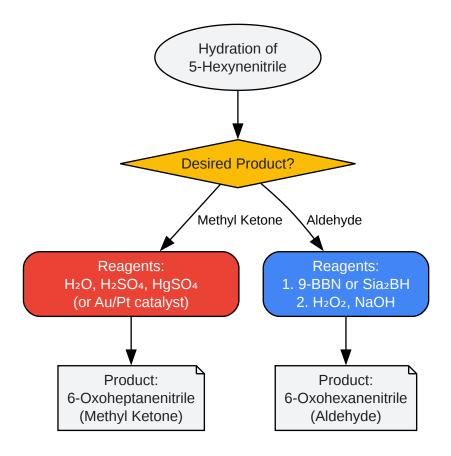


Fig. 3: Decision pathway for regioselective hydration.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target carbonyl compounds.



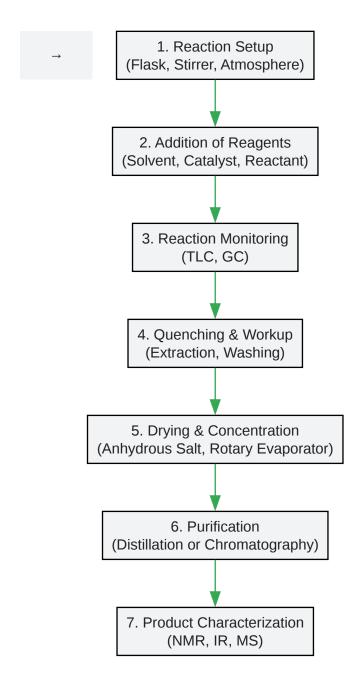


Fig. 4: General laboratory workflow for alkyne hydration.

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